(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-10-13(20-9-15-10)14(17)16-5-4-12(19-8-6-16)11-3-2-7-18-11/h2-3,7,9,12H,4-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGZMFBZHBXKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling with a thiazepane derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methanone group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the furan and thiazole rings, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into new therapeutic targets.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure-activity relationship (SAR) studies can help in designing more potent and selective drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-methylthiazol-5-yl group increases lipophilicity compared to unsubstituted thiazoles, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is a complex organic compound that exhibits potential biological activities due to its unique structural features, including a furan ring and a thiazepane moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparison with similar compounds.
Structural Overview
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S2 |
| Molecular Weight | 308.41 g/mol |
| CAS Number | 1704516-35-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It could function as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses.
Antimicrobial Properties
Research indicates that compounds featuring thiazepane and furan rings often exhibit significant antimicrobial activity. For instance, studies have shown that related thiazepane derivatives possess broad-spectrum antibacterial properties. The presence of the furan moiety enhances these effects by potentially increasing membrane permeability or interacting with microbial enzymes.
Anticancer Potential
Compounds similar to this compound have been investigated for their anticancer properties. The thiazepane structure is known to influence cell cycle regulation and apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through these mechanisms.
Case Studies
-
Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several thiazepane derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Anticancer Activity Assessment : In vitro studies have demonstrated that the compound induces apoptosis in breast cancer cell lines by activating caspase pathways, leading to cell death.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (7-(Furan-2-yl)-1,4-thiazepan-4-yl)methanone | Lacks methylthiazole | Moderate antimicrobial |
| (7-Methoxybenzofuran-2-yl)methanone | Lacks thiazepane | Strong anticancer |
| (7-(Furan-2-yl)-1,3-thiazepan) | Different ring structure | Limited biological data |
Q & A
Q. What are the key considerations for synthesizing (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone?
The synthesis requires multi-step organic reactions, including cyclization to form the thiazepane ring and coupling with the 4-methylthiazole moiety. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions in cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use of triethylamine or piperidine to facilitate condensation reactions .
- Purification : High-Performance Liquid Chromatography (HPLC) is recommended for isolating the final product with >95% purity .
Q. How is the molecular structure of this compound confirmed post-synthesis?
A combination of spectroscopic and analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the thiazepane, furan, and thiazole groups .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and heterocyclic ring vibrations (e.g., C-S at ~650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (calculated: ~347.45 g/mol) and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies often arise from structural analogs or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., replacing 4-methylthiazole with morpholine) to isolate pharmacophores .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2, EGFR) .
- Dose-response validation : Repetition of assays under standardized conditions (pH, temperature, cell passage number) .
Q. What methodologies optimize yield in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for cyclization steps, reducing byproduct formation .
- Design of Experiments (DoE) : Taguchi or factorial designs to identify critical variables (e.g., solvent ratio, catalyst loading) .
- In-line monitoring : Use of FTIR or Raman spectroscopy for real-time reaction tracking .
Q. How is the compound’s stability under physiological conditions evaluated?
- Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS analysis : Identification of degradation products (e.g., hydrolyzed thiazepane or oxidized furan) .
- Plasma stability assays : Incubation with human plasma (37°C, 24h) to assess esterase-mediated hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
